molecular formula C7H10ClN3O B1444031 2-Chloro-N-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide CAS No. 1365963-59-2

2-Chloro-N-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No. B1444031
CAS RN: 1365963-59-2
M. Wt: 187.63 g/mol
InChI Key: VDZCAKDNXUDDEV-UHFFFAOYSA-N
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Description

“2-Chloro-N-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide” is a chemical compound. It is a derivative of pyrazole, which is an organic compound with two methyl substituents . The molecular formula of this compound is C10H16ClN3O, and its molecular weight is 229.71 .


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide” is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound also contains two methyl groups attached to the pyrazole ring, an acetamide group, and a chlorine atom .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins, understanding their interactions, and determining their functional networks and pathways. The compound’s molecular weight and formula, C10H16ClN3O , make it suitable for proteomics research .

Drug Synthesis

The imidazole ring, which is part of this compound’s structure, is a crucial component in the synthesis of various drugs. Imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. This compound could be a key intermediate in the development of new medications with these therapeutic effects .

Analytical Chemistry

In analytical chemistry, this compound could serve as a reagent or a standard in various chemical analyses. Its predictable melting and boiling points, as well as its refractive index, make it a good candidate for calibration purposes in instrumentation .

Future Directions

The future directions for “2-Chloro-N-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide” could involve further exploration of its pharmacological effects. Pyrazole derivatives have been found to have potent antileishmanial and antimalarial activities , suggesting potential applications in the treatment of these diseases.

properties

IUPAC Name

2-chloro-N-(3,5-dimethylpyrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-5-3-6(2)11(9-5)10-7(12)4-8/h3H,4H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZCAKDNXUDDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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